2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a scaffold known for its versatility in medicinal chemistry, particularly as kinase inhibitors . The structure features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core substituted at the 2-position with a 3-fluorobenzylthio group and at the 3-position with a 4-nitrophenyl moiety.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c20-13-3-1-2-12(10-13)11-28-19-21-16-8-9-27-17(16)18(24)22(19)14-4-6-15(7-5-14)23(25)26/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIFWDRSPZSDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 3-fluorobenzyl halides and thiol derivatives.
Attachment of the 4-nitrophenyl group: This can be done through electrophilic aromatic substitution or coupling reactions using nitrophenyl derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thienopyrimidines
Scientific Research Applications
Chemistry
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in biological assays to study these effects.
Medicine
The compound may serve as a lead compound in drug discovery and development, particularly for diseases where thienopyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, thienopyrimidine derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorobenzyl and nitrophenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Observations :
Key Observations :
- The synthesis of the target compound likely follows routes similar to G1-4/G1-5 (), where the 6,7-dihydrothieno scaffold is formed via cyclization .
- Melting points for analogs vary widely (148–304°C), influenced by substituent bulk and hydrogen-bonding capacity. The nitro group in the target compound may elevate its melting point compared to methoxy-substituted derivatives .
Crystallinity and Solid-State Properties
- highlights the importance of crystalline forms in drug development.
Biological Activity
The compound 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C17H16FN3O2S
- Molecular Weight: 345.39 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thieno[3,2-d]pyrimidine Core | Contains a fused thieno and pyrimidine ring system |
| Substituents | 3-fluorobenzyl thio group and 4-nitrophenyl group |
| Functional Groups | Nitro group (–NO2) and thioether (–S–) |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on breast, colon, and lung cancer cell lines.
Case Study: Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 10.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 15.0 | Disruption of mitochondrial function |
The compound demonstrated a dose-dependent response, with lower IC50 values indicating higher potency against these cancer types.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases: Potential inhibition of specific kinases involved in cell proliferation.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest: Interference with the cell cycle machinery, particularly at the G1/S transition.
Antimicrobial Activity
Additionally, preliminary studies suggest that the compound may possess antimicrobial properties. It was tested against various bacterial strains, showing promising results.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Characterization
The synthesis of This compound involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of Thieno[3,2-d]pyrimidine Core: Utilizing cyclization reactions.
- Introduction of Substituents: Employing nucleophilic substitution for the thio and nitro groups.
Characterization Techniques
The compound was characterized using several analytical techniques:
- NMR Spectroscopy: Confirmed the structure through chemical shift analysis.
- Mass Spectrometry: Provided molecular weight confirmation.
- Infrared Spectroscopy: Identified functional groups based on characteristic absorption bands.
Q & A
Q. What are the recommended synthetic routes for 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:
- Step 1: React 3-fluorobenzyl thiol with a halogenated thieno[3,2-d]pyrimidinone precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group.
- Step 2: Introduce the 4-nitrophenyl moiety via Buchwald-Hartwig coupling or SNAr reaction, depending on the leaving group (e.g., Cl or Br).
- Optimization: Use design-of-experiment (DoE) approaches to vary solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions). Monitor yield via HPLC and purity via TLC .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
Methodological Answer:
- Structural Confirmation: Use -/-NMR to verify substituent positions (e.g., fluorobenzyl and nitrophenyl protons). X-ray crystallography (as in ) resolves stereochemical ambiguities.
- Electronic Properties: UV-Vis spectroscopy (λmax ~300–400 nm for nitro groups) and cyclic voltammetry assess redox behavior.
- Purity: HPLC (>95% purity) and elemental analysis (deviation <0.4% for C, H, N) .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant targets (e.g., tyrosine kinases).
- Cellular Activity: MTT/CCK-8 assays in cancer cell lines (IC50 determination). Include positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can computational modeling guide the rational design of analogs with improved target binding affinity?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and target proteins (e.g., kinase domains). Focus on hydrogen bonding (nitro group) and π-π stacking (fluorobenzyl).
- QSAR Analysis: Corrogate substituent electronegativity (fluorine) and steric bulk (benzylthio) with bioactivity data. Validate predictions via synthesis and testing .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo pharmacokinetic (PK) profiles?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., nitro reduction).
- Formulation Adjustments: Use PEGylated liposomes or cyclodextrin complexes to enhance solubility.
- PK/PD Modeling: Integrate plasma concentration-time curves with efficacy data to optimize dosing regimens .
Q. How can researchers investigate the environmental persistence and ecotoxicological impact of this compound?
Methodological Answer:
Q. What analytical techniques are critical for resolving structural contradictions in synthetic intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
